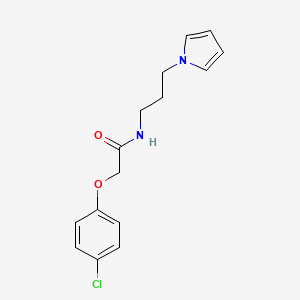
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17ClN2O2 and its molecular weight is 292.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide, also known as Dorzagliatin, is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, a chlorophenyl group, and an acetamide moiety. Its molecular formula is C15H17ClN2O2 with a molecular weight of 288.76 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has been shown to exhibit:
- Anticancer Activity : It inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Demonstrates effectiveness against certain bacterial strains, potentially via disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| A549 (Lung) | 26.00 | Inhibition of cell proliferation |
| HepG2 (Liver) | 15.00 | Cell cycle arrest |
In vitro studies revealed that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values range from 8 to 32 µg/mL, indicating a promising antibacterial profile .
Case Studies
- Clinical Trials : Dorzagliatin is currently under investigation in clinical trials for its efficacy in treating Type 2 Diabetes Mellitus (T2DM). Initial results suggest improvements in glycemic control without significant adverse effects .
- Comparative Studies : A comparative study assessed the anticancer effects of Dorzagliatin against conventional chemotherapeutics like doxorubicin. Results showed that Dorzagliatin had lower toxicity profiles while maintaining similar efficacy in inhibiting tumor growth .
科学研究应用
Medicinal Chemistry
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Pyrrole derivatives have been noted for their ability to inhibit inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.
- Anticancer Potential : Recent studies have explored the anticancer properties of similar compounds. For instance, certain pyrrole-based derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for developing new cancer therapeutics .
Materials Science
The unique structure of this compound makes it suitable for applications in materials science:
- Development of Novel Materials : The compound's electronic and optical properties can be leveraged to create new materials for electronic devices or sensors. Its ability to interact with various biomolecules also opens avenues for biosensing applications.
Case Studies
Several studies have highlighted the efficacy of pyrrole derivatives similar to this compound:
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJIVZEZGJVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














